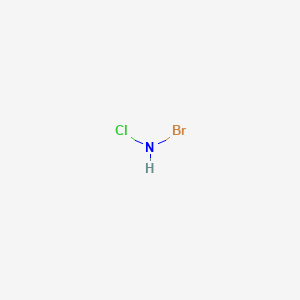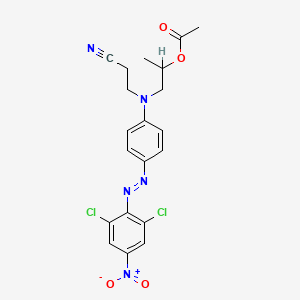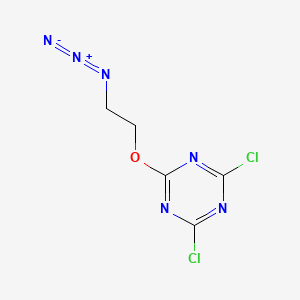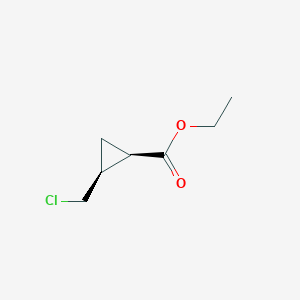
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzodioxole ring, a triazole ring, and a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the addition of the thioacetic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-5-yl(oxo)acetic acid: Shares the benzodioxole ring but lacks the triazole and thioacetic acid moieties.
{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Similar structure but with an oxadiazole ring instead of a triazole ring.
Uniqueness
Acetic acid, ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)- is unique due to its combination of a benzodioxole ring, a triazole ring, and a thioacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Propiedades
Número CAS |
77803-56-6 |
|---|---|
Fórmula molecular |
C11H9N3O4S |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
2-[[5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H9N3O4S/c15-9(16)4-19-11-12-10(13-14-11)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,15,16)(H,12,13,14) |
Clave InChI |
JATLLEIKDJWZDP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NN3)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)










